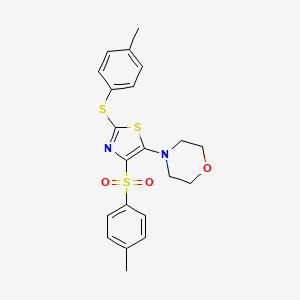

2-methyl-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-methyl-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide” is a complex organic molecule. It contains a benzamide group, a piperidine ring, and a 1,2,3-triazole ring, which are common structures in many bioactive compounds .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The benzamide group, piperidine ring, and 1,2,3-triazole ring would all contribute to the overall structure and properties of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents .科学的研究の応用

Bioactivity Study and Metal Complexes

- A study on the synthesis and bioactivity of new benzamides, including (N-(piperidin-1"-yl)(p-tolyl)methyl) benzamide, revealed their significant in vitro antibacterial activity against various bacterial strains. These compounds, particularly their copper complexes, showed improved activities compared to standard antibiotics against specific bacteria (Khatiwora et al., 2013).

Corrosion Inhibition

- Research on 1,2,3-triazole derivatives, closely related to the target compound, demonstrated their effectiveness as corrosion inhibitors for mild steel in sulphuric acid solutions. These studies provided insights into the inhibitory mechanisms and potential industrial applications of these compounds (Elazhary et al., 2019).

Synthesis and Structural Analysis

- A comprehensive study involving the synthesis of 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c][1,2,4]triazole demonstrated the intricate processes involved in creating such complex molecules. This research adds to the fundamental understanding of synthesizing related compounds (Zhang et al., 2019).

Novel Compound Synthesis

- Research on the synthesis of various novel derivatives containing 1,2,3-triazole moieties, such as 1-(5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-one, contributes to the expansion of chemical libraries and potential applications in various fields (Abdelriheem et al., 2017).

作用機序

Target of Action

The primary target of this compound is the Opioid receptor kappa (OPRK1) . OPRK1 is a G-protein coupled opioid receptor that functions as a receptor for various synthetic opioids . It plays a crucial role in the perception of pain and the regulation of various physiological functions .

Mode of Action

The compound binds to the OPRK1 receptor, causing a conformational change that triggers signaling via guanine nucleotide-binding proteins (G proteins) . This signaling modulates the activity of downstream effectors, such as adenylate cyclase . The result is the inhibition of adenylate cyclase activity, which in turn inhibits neurotransmitter release by reducing calcium ion currents and increasing potassium ion conductance .

Biochemical Pathways

The compound’s interaction with the OPRK1 receptor affects the opioid signaling pathway . This pathway is involved in the perception of pain and the regulation of various physiological functions, including physical activity and salivation .

Result of Action

The binding of the compound to the OPRK1 receptor and the subsequent inhibition of adenylate cyclase activity lead to a decrease in neurotransmitter release . This can result in analgesic effects, as the perception of pain is reduced .

将来の方向性

特性

IUPAC Name |

2-methyl-N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O2/c1-16-7-9-19(10-8-16)28-15-21(25-26-28)23(30)27-13-11-18(12-14-27)24-22(29)20-6-4-3-5-17(20)2/h3-10,15,18H,11-14H2,1-2H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDPGDHSRNDOHIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CC=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2800008.png)

![(2E)-N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2800012.png)

![[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2800013.png)

![8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid](/img/structure/B2800014.png)

![4-nitro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide](/img/structure/B2800015.png)

![N-(2,5-difluorophenyl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2800020.png)